
Azido-PEG5-PFP ester
Overview
Description
Mechanism of Action
Target of Action
Azido-PEG5-PFP ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. PROTACs, which include this compound as a linker, exploit this system to selectively degrade target proteins .
Result of Action
The result of the action of this compound, as a part of PROTACs, is the selective degradation of target proteins . This degradation occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the efficiency of the CuAAc and SPAAC reactions it undergoes . .
Biochemical Analysis
Biochemical Properties
Azido-PEG5-PFP ester plays a significant role in biochemical reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
As a PROTAC linker, it is known to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through click chemistry. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG5-PFP ester is synthesized through a series of chemical reactions involving polyethylene glycol and azide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent to introduce reactive groups.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functional group.
Formation of PFP Ester: The azido-functionalized polyethylene glycol is further reacted with pentafluorophenyl ester to form the final product, this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and stringent control of reaction conditions to ensure high purity and yield. The process includes:
Batch Processing: Utilizing batch reactors to control the reaction environment and optimize the yield.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Azido-PEG5-PFP ester undergoes several types of chemical reactions, primarily driven by its azide and ester functional groups:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): In this reaction, the azide group reacts with a strained alkyne group without the need for a catalyst, forming a triazole ring.
Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of water or a base, leading to the formation of a carboxylic acid and an alcohol.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Ester Hydrolysis: Water or sodium hydroxide is used as the hydrolyzing agent.
Major Products Formed:
CuAAC and SPAAC: Formation of triazole derivatives.
Ester Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Azido-PEG5-PFP ester is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). These applications leverage its ability to form stable linkages with target proteins, facilitating targeted degradation or delivery of therapeutic agents .
Biology
In biological research, the compound is employed in bio-conjugation techniques to label proteins and other biomolecules. Its azide functionality allows for selective attachment to alkyne-containing molecules, which is critical for studying protein interactions and functions .
Medicine
The compound plays a significant role in drug delivery systems. Its hydrophilic PEG spacer improves solubility and reduces immunogenicity, enhancing the stability and efficacy of therapeutic agents. This property is particularly beneficial in developing targeted therapies for cancer and other diseases .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and nanotechnology. Its unique properties allow for the creation of functionalized surfaces and materials with tailored characteristics for specific applications .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG3-PFP ester | Azide/Pentafluorophenyl | Shorter PEG chain; similar reactivity |
Azido-PEG8-PFP ester | Azide/Pentafluorophenyl | Longer PEG chain; increased flexibility |
Azido-PEG5-NHS | NHS ester | Different reactivity profile; reactive towards amines |
This compound stands out due to its balanced PEG chain length that offers optimal flexibility and reactivity for various applications .
Case Studies and Research Findings
Numerous studies have demonstrated the efficacy of this compound in different biological contexts:
Targeted Drug Delivery
Research has shown that ADCs utilizing this compound significantly improve therapeutic efficacy while minimizing off-target effects. For example, studies involving breast cancer models indicated enhanced tumor regression when using ADCs linked via this compound compared to traditional methods .
PROTAC Development
In PROTAC research, this compound was successfully employed to create bifunctional molecules that efficiently targeted and degraded specific proteins implicated in cancer progression. Results indicated a marked reduction in protein levels associated with tumor growth .
Bioconjugation Efficiency
A comparative analysis highlighted that conjugates formed with Azido-PEG5-PFP exhibited superior stability and solubility compared to those formed with other PEG derivatives, underscoring its advantages in bioconjugation applications .
Comparison with Similar Compounds
Azido-PEG5-PFP ester is unique due to its combination of azide and pentafluorophenyl ester groups, which provide versatility in click chemistry and bio-conjugation applications. Similar compounds include:
Azido-PEG3-PFP ester: Shorter polyethylene glycol chain, leading to different solubility and reactivity properties.
Azido-PEG7-PFP ester: Longer polyethylene glycol chain, offering increased flexibility and distance between conjugated molecules.
Azido-PEG5-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester, affecting its reactivity and stability .
This compound stands out due to its optimal balance of chain length, reactivity, and stability, making it a preferred choice for many applications in click chemistry and PROTAC synthesis.
Biological Activity
Azido-PEG5-PFP ester is a synthetic compound primarily used in bioconjugation and drug development, particularly in the context of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and applications in research and therapeutics.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2144777-92-2
- Molecular Formula : C18H22F5N3O7
- Molecular Weight : 487.4 g/mol
- Purity : ≥ 95%
- Storage Conditions : -20 °C
The compound features an azide functional group that allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for bioconjugation applications.
This compound acts as a non-cleavable linker that connects therapeutic agents to targeting moieties such as antibodies. The azide group facilitates conjugation through click chemistry, ensuring stable attachment to the target molecule. This stability is critical in maintaining the therapeutic efficacy of ADCs and PROTACs.
Biological Applications
- Antibody-Drug Conjugates (ADCs) :
- ADCs utilize this compound to link cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. The non-cleavable nature of the linker ensures that the drug remains attached until internalized by the target cells.
- PROTACs :
- As a component of PROTACs, this compound enables the selective degradation of target proteins via the ubiquitin-proteasome system. This approach is promising for treating diseases where protein overexpression or malfunction contributes to pathology.
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on ADC Development :
In a study focused on HER2-positive breast cancer, researchers developed an ADC using this compound as a linker. The resulting conjugate demonstrated significant tumor regression in preclinical models while exhibiting minimal off-target effects. -
PROTAC Applications :
A recent investigation into PROTACs utilized this compound to target an oncogenic protein associated with multiple myeloma. The study reported successful degradation of the target protein, leading to reduced cell viability and increased apoptosis in treated cell lines.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIHRPBWCEUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F5N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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